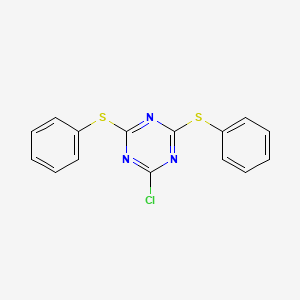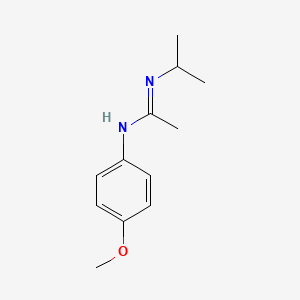
1,5-Diethenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diethenylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethylene groups attached to the 1 and 5 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diethenylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the reaction of 1,5-dibromonaphthalene with vinyl magnesium bromide in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diethenylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,5-Diethenylnaphthalene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers.
Materials Science: Its derivatives are explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing into its potential as a building block for pharmaceuticals and bioactive compounds.
Industrial Applications: It is used in the production of high-performance materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 1,5-diethenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the ethylene groups. These groups can undergo polymerization, addition, and substitution reactions, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dihydroxynaphthalene: This compound has hydroxyl groups instead of ethylene groups and is used in dye synthesis and supramolecular chemistry.
1,5-Diaminonaphthalene: Featuring amino groups, it is used in the synthesis of polymers and dyes.
Uniqueness
1,5-Diethenylnaphthalene is unique due to its ethylene groups, which confer distinct reactivity and make it suitable for polymerization and other addition reactions. This sets it apart from other naphthalene derivatives that may not have the same versatility in chemical synthesis and applications .
Propiedades
Número CAS |
46263-17-6 |
|---|---|
Fórmula molecular |
C14H12 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1,5-bis(ethenyl)naphthalene |
InChI |
InChI=1S/C14H12/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h3-10H,1-2H2 |
Clave InChI |
JQKOWSFGWIKBDS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C2C=CC=C(C2=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



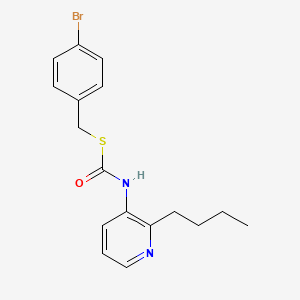
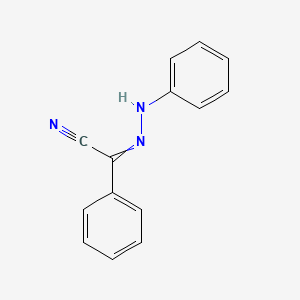
![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)
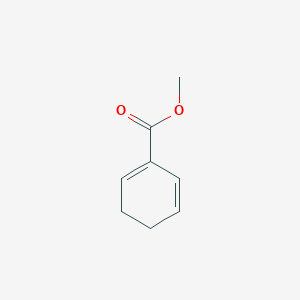
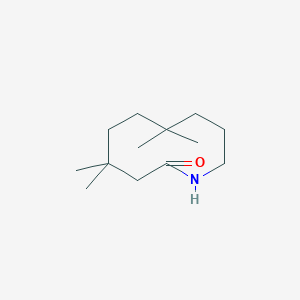
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
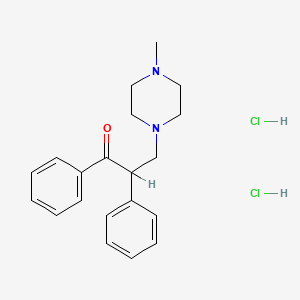
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
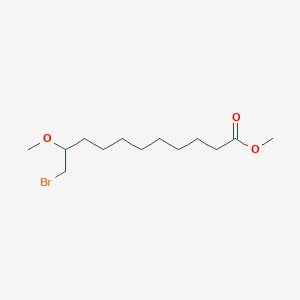

![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
